molecular formula C19H12Cl2 B14612914 9-Chloro-9-(4-chlorophenyl)-9H-fluorene CAS No. 60252-98-4

9-Chloro-9-(4-chlorophenyl)-9H-fluorene

Cat. No.: B14612914
CAS No.: 60252-98-4
M. Wt: 311.2 g/mol
InChI Key: SERSCISHRDGTKM-UHFFFAOYSA-N
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Description

9-Chloro-9-(4-chlorophenyl)-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of two chlorine atoms, one attached to the fluorene core and the other to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9-(4-chlorophenyl)-9H-fluorene typically involves the chlorination of 9-phenylfluorene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient chlorination. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Chloro-9-(4-chlorophenyl)-9H-fluorene can undergo oxidation reactions to form corresponding fluorenone derivatives.

    Reduction: Reduction of this compound can lead to the formation of 9-chloro-9-(4-chlorophenyl)fluorene derivatives with reduced aromaticity.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or alkyl halides for alkylation are employed.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Reduced fluorene derivatives.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

Chemistry: In organic chemistry, 9-Chloro-9-(4-chlorophenyl)-9H-fluorene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: While not extensively studied in biological systems, derivatives of this compound may have potential as bioactive molecules, particularly in the development of new pharmaceuticals.

Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives could serve as lead compounds for the development of drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of 9-Chloro-9-(4-chlorophenyl)-9H-fluorene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

    9-Phenylfluorene: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.

    9-Bromo-9-(4-bromophenyl)-9H-fluorene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.

    9-Fluorenone: An oxidized derivative of fluorene, used in different contexts compared to 9-Chloro-9-(4-chlorophenyl)-9H-fluorene.

Uniqueness: The presence of chlorine atoms in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it a valuable compound for research and industrial applications.

Properties

CAS No.

60252-98-4

Molecular Formula

C19H12Cl2

Molecular Weight

311.2 g/mol

IUPAC Name

9-chloro-9-(4-chlorophenyl)fluorene

InChI

InChI=1S/C19H12Cl2/c20-14-11-9-13(10-12-14)19(21)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H

InChI Key

SERSCISHRDGTKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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